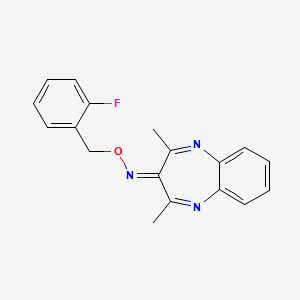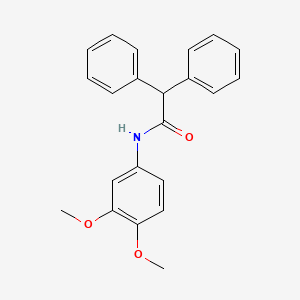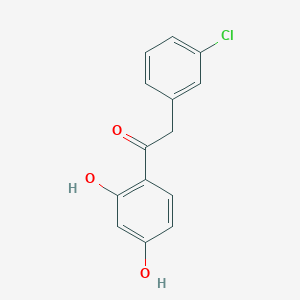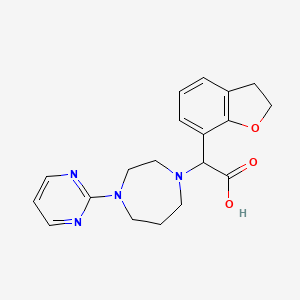![molecular formula C20H28N4O3 B5674039 4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5674039.png)
4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirocyclic compounds represent a fascinating area of chemistry due to their unique structures and the complexity of their synthesis. These compounds often feature in the development of pharmaceuticals and materials due to their novel chemical and physical properties.
Synthesis Analysis
The synthesis of spirocyclic compounds can vary widely but often involves multistep chemical reactions, including [3+2] cycloadditions and nucleophilic additions. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], potential central nervous system agents, illustrates the complexity and innovation in creating spirocyclic structures, involving lithiation, addition of piperidinones, and acid-catalyzed cyclization (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structures of spirocyclic compounds are characterized by their spiro-fused rings, which can significantly impact their chemical behavior and physical properties. X-ray diffraction and NMR spectroscopy are crucial techniques for elucidating these structures. For example, the crystal structure determination of certain spirocyclic compounds reveals conformational preferences and molecular packing, which are essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Spirocyclic compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the functional groups present in their structure. Their chemical properties, such as reactivity and stability, are influenced by the strain in the spiro-fused rings and the electronic properties of substituents. Spirocyclic compounds have been explored for their potential as antimicrobial agents, showing the breadth of their chemical utility (Al-Ahmadi & El-zohry, 1995).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystallinity, can be directly related to their molecular structure. The presence of spiro-fused rings often results in molecules with unique physical properties that can be advantageous in pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including acidity, basicity, and photostability, are critical for their function and application. For example, the ability of certain spirocyclic compounds to inhibit gastric acid secretion demonstrates the potential pharmaceutical applications of these molecules (Palmer et al., 2009).
Propriétés
IUPAC Name |
4-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carbonyl)-1-oxaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-23-9-4-15-17(22-13-21-15)19(23)7-10-24(11-8-19)18(26)14-12-16(25)27-20(14)5-2-3-6-20/h13-14H,2-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGGAFKQFBSDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)C4CC(=O)OC45CCCC5)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenylpropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673957.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673963.png)
![N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5673969.png)
![2-[(4aR*,8aR*)-7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5673985.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5673987.png)
![(3R*,4S*)-1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5673992.png)


![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)

![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)
![6-(methoxymethyl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5674040.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)
